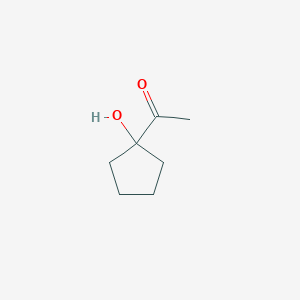

1-(1-Hydroxycyclopentyl)ethanone

説明

1-(1-Hydroxycyclopentyl)ethanone is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da .

Molecular Structure Analysis

The molecular structure of 1-(1-Hydroxycyclopentyl)ethanone contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis

The chemical reactions involving 1-(1-Hydroxycyclopentyl)ethanone are not extensively documented in the literature. More research is needed to fully understand its reactivity and potential applications .Physical And Chemical Properties Analysis

1-(1-Hydroxycyclopentyl)ethanone has a molecular weight of 128.16898 g/mol . It has a density of 1.0487 g/cm3 at 0 °C, a melting point of 72-73 °C, and a boiling point under specific conditions .科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients (APIs)

1-(1-Hydroxy-cyclopentyl)-ethanone serves as an intermediate in the synthesis of various APIs. Its reactivity allows for the creation of complex molecules used in medications. For instance, it has been utilized in the expedient preparation of ketamine under sustainable continuous flow conditions .

Pharmaceutical Industry Applications

In the pharmaceutical sector, this compound is used to synthesize antihistamines, anti-inflammatory drugs, and analgesics. It’s a key intermediate in creating drugs that manage pain and inflammation, providing relief to patients .

Agrochemical Synthesis

The compound finds use in the agrochemical industry as well. It’s involved in the production of herbicides, fungicides, and insecticides. These applications are crucial for protecting crops from pests and diseases, thereby supporting food security .

Perfume and Fragrance Industry

Due to its sweet, floral, and fruity odor, 1-(1-Hydroxy-cyclopentyl)-ethanone is employed as a fragrance component in perfumes and cosmetics. It also acts as a fixative, enhancing the longevity of scents .

Organic Synthesis Intermediates

This chemical serves as a versatile intermediate in organic synthesis. It’s involved in various chemical reactions and processes that are foundational to producing a wide range of organic compounds .

Synthesis of Anticancer Drugs

The compound is instrumental in synthesizing anticancer drugs like tamoxifen and raloxifene. These medications are vital in the treatment of certain types of breast cancer, showcasing the compound’s significance in life-saving therapies .

Plant Growth Regulators

1-(1-Hydroxy-cyclopentyl)-ethanone is also used in synthesizing plant growth regulators such as gibberellins and cytokinins. These substances are essential in regulating plant growth and development, contributing to agricultural productivity .

Research and Development in Chemistry

The compound’s properties make it a subject of interest in chemical research, where it’s used to study reaction mechanisms and develop new synthetic methodologies. This ongoing research contributes to the advancement of chemical sciences .

Safety and Hazards

The safety data sheet for 1-(1-Hydroxycyclopentyl)ethanone indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

作用機序

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .

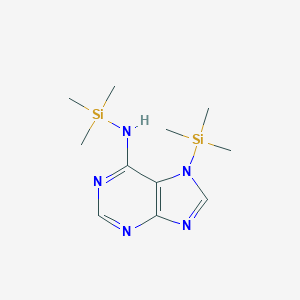

Mode of Action

It’s known that cyclopentyl grignard is reacted with o-chlorobenzonitrile to yield o-chlorophenyl cyclopentyl ketone, which is then brominated, and hydrolyzed to give (1-hydroxy-cyclopentyl)-(o-chlorophenyl)-n-methyl ketimine . This is rearranged by heat to give ketamine . The key intermediate is this, or something similar .

Biochemical Pathways

It’s known that this compound is involved in the synthesis of various pharmaceuticals .

特性

IUPAC Name |

1-(1-hydroxycyclopentyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCCLRAOJRADOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339839 | |

| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Hydroxycyclopentyl)ethanone | |

CAS RN |

17160-89-3 | |

| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

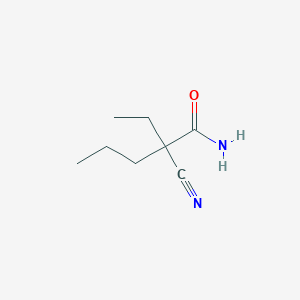

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)